molecular formula C15H13NO7 B14021803 Methyl 6-(2-methoxy-2-oxoethyl)-2,4-dioxo-3-phenyl-3,4-dihydro-2H-1,3-oxazine-5-carboxylate CAS No. 92554-42-2

Methyl 6-(2-methoxy-2-oxoethyl)-2,4-dioxo-3-phenyl-3,4-dihydro-2H-1,3-oxazine-5-carboxylate

Cat. No.: B14021803
CAS No.: 92554-42-2
M. Wt: 319.27 g/mol
InChI Key: HRHTUOXPCWKFKW-UHFFFAOYSA-N
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Description

Methyl 6-(methoxycarbonylmethyl)-2,4-dioxo-3-phenyl-1,3-oxazine-5-carboxylate is a complex organic compound with a unique structure that includes an oxazine ring, phenyl group, and multiple ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(methoxycarbonylmethyl)-2,4-dioxo-3-phenyl-1,3-oxazine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the oxazine ring, followed by esterification reactions to introduce the methoxycarbonylmethyl and carboxylate groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, continuous flow reactors, and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(methoxycarbonylmethyl)-2,4-dioxo-3-phenyl-1,3-oxazine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the oxazine ring or the ester functionalities.

    Substitution: The phenyl group and ester functionalities can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 6-(methoxycarbonylmethyl)-2,4-dioxo-3-phenyl-1,3-oxazine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 6-(methoxycarbonylmethyl)-2,4-dioxo-3-phenyl-1,3-oxazine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact mechanism depends on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates: These compounds share similar ester functionalities but differ in the core ring structure.

    Methyl nicotinate: Another ester compound with different pharmacological properties.

Uniqueness

This detailed article provides a comprehensive overview of methyl 6-(methoxycarbonylmethyl)-2,4-dioxo-3-phenyl-1,3-oxazine-5-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

92554-42-2

Molecular Formula

C15H13NO7

Molecular Weight

319.27 g/mol

IUPAC Name

methyl 6-(2-methoxy-2-oxoethyl)-2,4-dioxo-3-phenyl-1,3-oxazine-5-carboxylate

InChI

InChI=1S/C15H13NO7/c1-21-11(17)8-10-12(14(19)22-2)13(18)16(15(20)23-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

HRHTUOXPCWKFKW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C(=O)N(C(=O)O1)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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